1-Acetyl-3-(isobutylamino)pyrrolidine
Description
Significance of Pyrrolidine (B122466) Derivatives in Synthetic Chemistry
Pyrrolidine derivatives are indispensable building blocks in modern drug discovery and synthetic chemistry. Their cyclic structure imparts favorable pharmacokinetic properties and provides a three-dimensional framework that can be extensively functionalized. researchgate.net This allows chemists to design molecules with precise spatial arrangements of substituents, enabling targeted interactions with biological macromolecules. researchgate.netnih.gov
The utility of the pyrrolidine scaffold is demonstrated by its presence in numerous FDA-approved drugs. nih.gov These compounds span a wide range of therapeutic areas, including infectious diseases, oncology, and central nervous system disorders, highlighting the broad applicability of this chemical entity. researchgate.net The synthesis of chiral pyrrolidine derivatives is a particularly active area of research, as the stereochemistry of the substituents on the pyrrolidine ring can dramatically influence a molecule's biological activity. nih.gov
Key synthetic strategies for accessing pyrrolidine derivatives include:
Functionalization of pre-formed rings: Using readily available precursors like proline and its derivatives to introduce desired functional groups. nih.gov
Ring construction from acyclic precursors: Building the pyrrolidine ring from simpler, non-cyclic starting materials. nih.gov
1,3-Dipolar cycloadditions: A powerful method for constructing five-membered heterocycles with a high degree of stereocontrol. nih.gov
The development of novel synthetic methods continues to expand the toolkit available to chemists, enabling the creation of increasingly complex and potent pyrrolidine-containing molecules.
Overview of Nitrogen Heterocycles as Architecturally Diverse Scaffolds
Pyrrolidines belong to the larger class of nitrogen-containing heterocycles, which are cyclic compounds containing at least one nitrogen atom within the ring. These structures are of immense importance in medicinal chemistry, with a significant majority of all biologically active compounds containing a heterocyclic motif. nih.gov Nitrogen heterocycles, in particular, form the backbone of a vast number of pharmaceuticals.
The diversity of nitrogen heterocycles is extensive, encompassing rings of various sizes, from three-membered rings to large macrocycles, and can be aromatic, saturated, or unsaturated. This structural variety gives rise to a wide range of chemical and physical properties, allowing for the fine-tuning of molecules for specific biological targets.
Nitrogen-containing scaffolds are prevalent in:
Natural Products: Many vitamins, hormones, and alkaloids feature nitrogen heterocyclic cores.
Pharmaceuticals: A substantial percentage of FDA-approved drugs are based on these structures.
Agrochemicals and Materials Science: Their applications extend beyond medicine into various other fields.
The ability of the nitrogen atom to participate in hydrogen bonding and other intermolecular interactions is a key factor contributing to the biological activity of these compounds.
Structural Features and Conformational Flexibility of the Pyrrolidine Ring System
The five-membered pyrrolidine ring is not planar. Instead, it adopts a puckered conformation to relieve ring strain. This non-planarity is a critical feature, as it contributes to the molecule's three-dimensional shape and influences how it interacts with biological targets. researchgate.net
The conformation of the pyrrolidine ring is flexible, a phenomenon often described as "pseudorotation." The ring can exist in various "envelope" and "twisted" conformations, with the specific conformation being influenced by the nature and position of substituents on the ring. researchgate.net This conformational flexibility can be controlled by introducing specific substituents, allowing chemists to "lock" the ring into a preferred conformation to optimize its biological activity. nih.gov
The key structural features of the pyrrolidine ring include:
sp³-Hybridized Carbons: The saturated nature of the ring allows for a greater exploration of three-dimensional space compared to planar aromatic systems. researchgate.net
Stereogenic Centers: The pyrrolidine ring can possess multiple stereocenters, leading to a variety of stereoisomers, each with potentially different biological profiles. nih.gov
Influence of Substituents: The placement and stereochemistry of substituents can have a profound effect on the ring's conformation and, consequently, its interaction with biological targets. For instance, the orientation of a methyl group on the pyrrolidine ring has been shown to be critical for the activity of certain estrogen receptor antagonists. nih.gov
This combination of structural features and conformational dynamics makes the pyrrolidine scaffold a powerful and versatile tool in the design of novel, biologically active molecules.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H20N2O |
|---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
1-[3-(2-methylpropylamino)pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C10H20N2O/c1-8(2)6-11-10-4-5-12(7-10)9(3)13/h8,10-11H,4-7H2,1-3H3 |
InChI Key |
JSFIPTGFMYPBMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1CCN(C1)C(=O)C |
Origin of Product |
United States |
Advanced Structural Characterization and Conformational Analysis of 1 Acetyl 3 Isobutylamino Pyrrolidine and Analogues
Spectroscopic Analysis for Fine Structural Determination
Spectroscopic methods are indispensable for confirming the covalent structure and probing the conformational dynamics of molecules in solution. High-resolution NMR and mass spectrometry provide complementary information for a complete structural picture.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed structure of molecules like 1-Acetyl-3-(isobutylamino)pyrrolidine. By analyzing the chemical shifts, coupling constants, and through-space interactions, one can assign the stereochemistry and understand the molecule's preferred shapes or conformations in solution.
The presence of the N-acetyl group introduces a significant conformational feature: restricted rotation around the amide (C-N) bond. This leads to the existence of two distinct rotational isomers (rotamers), cis and trans, which often interconvert slowly on the NMR timescale, resulting in two sets of signals for the pyrrolidine (B122466) ring protons. The relative populations of these isomers can be determined by integrating the corresponding NMR peaks. rsc.org
The substitution at the 3-position of the pyrrolidine ring, along with the N-acetylation, influences the ring's puckering. The five-membered pyrrolidine ring is not planar and adopts puckered conformations, typically described as "envelope" or "twist" forms, to relieve steric strain. nih.gov The coupling constants (³J) between adjacent protons on the ring are highly dependent on the dihedral angles between them, which in turn are defined by the ring's pucker. Analysis of these coupling constants allows for the determination of the preferred ring conformation. For instance, in 3-substituted prolines, the nature and configuration of the substituent significantly affect the ring's conformational equilibrium. nih.gov
Below is a table of predicted ¹H and ¹³C NMR chemical shift ranges for this compound, based on data from analogous structures such as N-acetylpyrrolidine and 3-aminopyrrolidine (B1265635) derivatives. nih.govchemicalbook.comspectrabase.com
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| Acetyl-CH₃ | 1.9 - 2.2 | 21 - 24 | The presence of cis/trans amide isomers may lead to two distinct signals. |
| Acetyl-C=O | - | 168 - 172 | Carbonyl chemical shift is sensitive to the electronic environment. |
| Pyrrolidine-H2 / C2 | 3.3 - 3.7 | 45 - 50 | Protons and carbon are adjacent to the amide nitrogen; chemical shifts will differ significantly between cis and trans isomers. |
| Pyrrolidine-H3 / C3 | 2.8 - 3.5 | 50 - 58 | This is the chiral center bearing the isobutylamino group. Its chemical shift is influenced by the amino substituent and ring pucker. |
| Pyrrolidine-H4 / C4 | 1.7 - 2.3 | 25 - 33 | Diastereotopic protons with complex splitting patterns influenced by adjacent substituents. |
| Pyrrolidine-H5 / C5 | 3.2 - 3.6 | 44 - 49 | Protons and carbon are adjacent to the amide nitrogen; chemical shifts will differ significantly between cis and trans isomers. |
| Isobutyl-NH | 0.8 - 2.5 (broad) | - | Signal may be broad and its position is solvent-dependent. |
| Isobutyl-CH₂ (attached to N) | 2.4 - 2.8 | 55 - 60 | Chemical shift is influenced by the adjacent nitrogen. |
| Isobutyl-CH | 1.6 - 2.0 | 27 - 31 | Methine proton with a characteristic splitting pattern (multiplet). |
| Isobutyl-CH₃ | 0.8 - 1.0 | 19 - 22 | Typically appears as a doublet due to coupling with the CH proton. |
Note: This is an interactive table. Predicted values are based on analogous compounds and general principles of NMR spectroscopy.
Mass spectrometry (MS) is a key technique for confirming the molecular weight and elemental composition of a compound. For this compound (C₁₀H₂₀N₂O, Molecular Weight: 184.28 g/mol ), high-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, confirming its molecular formula.
The fragmentation pattern observed in the mass spectrum offers valuable structural information. Electron Ionization (EI) or Electrospray Ionization (ESI) followed by collision-induced dissociation (CID) would likely produce characteristic fragments. Plausible fragmentation pathways include:
Loss of the acetyl group: Cleavage of the amide bond could lead to the loss of a ketene (B1206846) molecule (CH₂=C=O) or an acetyl radical.
Cleavage of the isobutyl group: The bond between the pyrrolidine ring and the isobutylamino side chain can break, leading to fragments corresponding to the loss of the isobutyl group.
Ring fragmentation: The pyrrolidine ring itself can undergo cleavage, leading to a series of smaller charged fragments.
Isotopic labeling studies, where atoms like ²H (deuterium), ¹³C, or ¹⁵N are incorporated into the molecule, can be used with mass spectrometry to trace fragmentation pathways and study reaction mechanisms.
| Plausible Fragment (m/z) | Identity / Origin |
| 184 | [M]⁺, the molecular ion. |
| 169 | [M - CH₃]⁺, loss of a methyl radical from the isobutyl or acetyl group. |
| 141 | [M - C₃H₇]⁺, loss of a propyl fragment from the isobutyl group. |
| 127 | [M - C₄H₉]⁺, loss of the isobutyl radical. |
| 113 | Fragment corresponding to the N-acetylpyrrolidine cation radical. nih.gov |
| 84 | Fragment corresponding to the 3-aminopyrrolidine cation radical. |
| 70 | Fragment corresponding to the pyrrolidine iminium ion. nih.gov |
| 43 | [CH₃CO]⁺, the acetyl cation. nih.gov |
Note: This is an interactive table. The m/z values represent plausible fragments based on the structure of this compound.
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography provides unambiguous information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles.
While a crystal structure for this compound is not publicly available, the principles of pyrrolidine conformation are well-established. The five-membered ring is non-planar and adopts puckered conformations to minimize torsional and angle strain. The two most common idealized conformations are the envelope (E) , where four atoms are coplanar and the fifth is out of the plane, and the twist (T) , where no four atoms are coplanar. unito.it
The puckering of the pyrrolidine ring is described by pseudorotation, a continuous conformational change that occurs with a low energy barrier. unito.it The specific conformation adopted in a crystal is influenced by the substituents on the ring. For a 3-substituted N-acetylpyrrolidine, the bulky isobutylamino group at C3 and the acetyl group at N1 will sterically interact to favor a specific ring pucker. Generally, substituents tend to occupy positions that minimize steric hindrance. The puckering can be either endo (Cγ is on the same side as the carboxyl group in proline, a reference analogue) or exo (Cγ is on the opposite side). nih.govresearchgate.net The substitution at the 3-position is known to have a strong influence on this endo/exo equilibrium. nih.govnih.gov
| Conformation | Key Torsional Angles | Description |
| C2-endo (²E) | τ₀ (C5-N1-C2-C3) and τ₁ (N1-C2-C3-C4) are small. | C2 is out of the plane defined by the other four atoms. This is a form of envelope conformation. |
| C3-exo (₃E) | τ₁ (N1-C2-C3-C4) and τ₂ (C2-C3-C4-C5) are small. | C3 is out of the plane defined by the other four atoms. This is another envelope conformation. |
| Twist (T) | Torsional angles alternate in sign around the ring. | A two-fold axis of symmetry passes through one atom and the midpoint of the opposite bond. |
Note: This is an interactive table illustrating common pyrrolidine ring conformations.
In the solid state, molecules arrange themselves into a crystal lattice stabilized by a network of intermolecular interactions. For this compound, the key interactions governing crystal packing would be hydrogen bonds and van der Waals forces.
Dynamic Conformational Analysis of Pyrrolidine Derivatives
Pyrrolidine derivatives are not static structures but exist as an equilibrium of multiple conformations. The two primary dynamic processes for this compound in solution are the pseudorotation of the pyrrolidine ring and the cis-trans isomerization of the N-acetyl group. acs.org
The energy barrier for ring pseudorotation is typically low, meaning the ring is highly flexible and rapidly interconverts between different puckered forms at room temperature. However, bulky substituents can create a higher energy barrier and favor one or a few specific conformations. nih.gov
Pseudorotation and Ring Inversion Dynamics
The pyrrolidine ring is not planar and exists in a perpetual state of flux, rapidly interconverting between various envelope and twist conformations through a low-energy process called pseudorotation. nih.govrsc.org This process can be visualized as a wave of puckering that circulates around the ring. The two predominant puckering modes are the "endo" and "exo" conformations, where a specific carbon atom is out of the plane of the other four atoms. acs.org In unsubstituted proline, for instance, the endo puckering mode is generally favored over the exo mode. acs.org
The energy landscape of pyrrolidine pseudorotation has been a subject of both experimental and theoretical investigations. Ab initio calculations and spectroscopic studies have been employed to determine the energy differences between various conformers and the barriers to their interconversion. rsc.orgacs.org For the parent pyrrolidine molecule, the energy barrier for pseudorotation is relatively low, allowing for rapid interconversion at room temperature. rsc.org
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying these dynamic processes. nih.gov At ambient temperatures, the rapid conformational exchange on the NMR timescale results in averaged signals. copernicus.org However, by employing variable temperature NMR studies, it is possible to "freeze out" individual conformers and determine the energy barriers associated with their interconversion. copernicus.orgcdnsciencepub.com
In the case of N-acetylated pyrrolidines, an additional conformational equilibrium arises from the restricted rotation around the amide C-N bond. acs.orgacs.org This leads to the existence of two distinct rotamers, often referred to as cis and trans isomers, which can be observed as separate sets of signals in the NMR spectrum at low temperatures. cdnsciencepub.com The coalescence of these signals at higher temperatures allows for the calculation of the rotational energy barrier. cdnsciencepub.com For this compound, one would expect a complex interplay between the pyrrolidine ring pucker and the amide bond rotation, leading to a rich conformational landscape.
| Conformational Process | Key Characteristics | Typical Energy Barrier | Experimental Technique |
| Pseudorotation | Rapid interconversion between envelope and twist conformations of the pyrrolidine ring. | Low | Variable Temperature NMR, Microwave Spectroscopy, Computational Modeling |
| Ring Inversion | A higher energy process involving the flipping of the entire ring system. | Higher than pseudorotation | Variable Temperature NMR, Computational Modeling |
| Amide Bond Rotation | Restricted rotation around the N-acetyl C-N bond, leading to cis/trans rotamers. | Moderate | Variable Temperature NMR |
Influence of Substituents on Conformational Landscape
The introduction of substituents onto the pyrrolidine ring has a profound impact on its conformational preferences. unibo.it Both the nature of the substituent (e.g., electron-donating or electron-withdrawing, sterically demanding) and its position on the ring play a crucial role in determining the favored pucker mode. nih.govnih.gov
For instance, in 4-substituted prolines, an electron-withdrawing substituent in the trans configuration tends to favor the exo pucker, while a cis electron-withdrawing group promotes endo puckering. nih.gov Conversely, sterically demanding groups, such as a tert-butyl group, strongly favor a pseudoequatorial orientation, which can lead to the opposite puckering effect compared to electronegative substituents. acs.orgnih.gov
In this compound, the two key substituents are the N-acetyl group and the 3-isobutylamino group.
N-Acetyl Group: N-acylation can have a significant directing effect on the conformation of the ring. researchgate.net The steric hindrance introduced by the acetyl group can influence the puckering of the pyrrolidine ring to minimize steric interactions. researchgate.net Furthermore, as previously mentioned, it introduces the element of cis-trans isomerism around the amide bond. cdnsciencepub.com
The interplay between the N-acetyl and 3-isobutylamino substituents will ultimately define the conformational landscape of this compound. Computational modeling, in conjunction with advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy, can provide detailed insights into the preferred solution-state conformation of this molecule. nih.gov
| Substituent | Position | Expected Influence on Conformation | Rationale |
| Acetyl | N-1 | Induces cis/trans rotamers; can influence ring pucker. | Restricted rotation around the amide bond; steric interactions with ring substituents. |
| Isobutylamino | C-3 | Favors a specific ring pucker by adopting a pseudoequatorial orientation. | Minimization of steric strain from the bulky isobutyl group. |
Computational Chemistry and Molecular Modeling of 1 Acetyl 3 Isobutylamino Pyrrolidine Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. arabjchem.org It is widely applied to heterocyclic molecules to calculate properties such as molecular orbital energies (e.g., HOMO and LUMO), dipole moments, and atomic charges. arabjchem.orgscispace.com Such calculations are foundational for understanding a molecule's reactivity and stability. researchgate.net For substituted pyrrolidinones, DFT calculations using hybrid functionals like B3LYP with a 6-31G* basis set have been successfully employed to optimize molecular geometries and analyze electronic properties. arabjchem.org
DFT calculations are instrumental in mapping out the pathways of chemical reactions, identifying transition states, and determining activation energies. mdpi.compku.edu.cn This allows for a detailed understanding of reaction kinetics and thermodynamics at a molecular level. nih.gov For instance, in reactions involving pyrrolidine (B122466) derivatives, DFT has been used to explore mechanistic aspects, such as the formation of the pyrrolidine ring itself or subsequent modifications. nih.govresearchgate.net
In a study on the reaction between a 3-pyrroline-2-one (B142641) derivative and methylamine (B109427) to form a pyrrolidine-2,3-dione (B1313883), DFT calculations at the B3LYP/6-311++G(2d,2p) level were used to propose a possible reaction mechanism. nih.gov The calculations showed that kinetic selectivity was more significant than thermodynamic selectivity in the formation of the main product. nih.gov By calculating the Gibbs free energy (ΔG) for reactants, transition states (TS), intermediates (IM), and products, a potential energy surface (PES) can be constructed. While specific energy profiles for 1-Acetyl-3-(isobutylamino)pyrrolidine are not available, the table below illustrates typical data obtained from such a mechanistic study on a related pyrrolidinone reaction.
Table 1: Illustrative DFT-Calculated Energy Profile for a Pyrrolidinone Reaction Data is representative of calculations performed on related systems, such as the reaction of 4-acetyl-3-hydroxy-1,5-diphenyl-3-pyrrolin-2-one with methylamine. nih.gov
| Species | Relative Gibbs Free Energy (Gas Phase, kcal/mol) | Relative Gibbs Free Energy (Ethanol, kcal/mol) |
|---|---|---|
| Reactants | 0.0 | 0.0 |
| Transition State 1 (TS1) | +25.5 | +28.0 |
| Intermediate 1 (IM1) | -5.2 | -3.9 |
| Transition State 2 (TS2) | +18.9 | +22.7 |
Many heterocyclic compounds, including pyrrolidine derivatives, can exist in different tautomeric or isomeric forms. DFT calculations can accurately predict the relative stabilities of these forms by comparing their total electronic energies. nih.govresearchgate.net For example, studies on substituted 4-acetyl-3-hydroxy-3-pyrroline-2-ones have shown that the tautomerism between different forms is influenced by a slight energy difference and a large rate constant for transformation. nih.gov Theoretical results for one such compound indicated that one tautomer was more stable than another by 1.3 kcal/mol in the gas phase and 0.4 kcal/mol in an ethanol (B145695) solvent model, with a low potential barrier for interconversion. nih.gov This analysis is crucial for understanding which form of a molecule is likely to predominate under given conditions, which in turn affects its reactivity and biological interactions.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics
Molecular Dynamics (MD) simulations compute the motion of atoms and molecules over time, providing a detailed view of conformational changes and dynamics. nih.govmdpi.com For flexible molecules like substituted pyrrolidines, MD is essential for exploring the accessible conformational space. nih.gov The non-planar, puckered nature of the pyrrolidine ring allows it to adopt various "envelope" and "twisted" conformations, and the specific substituents can influence the energetic preference for one conformation over another. nih.gov MD simulations, often performed with the molecule in a solvent bath to mimic physiological conditions, can reveal these preferences and the transitions between different states. nih.govfrontiersin.org
The pyrrolidine scaffold is a key component in many pharmaceutical drugs and natural products. mappingignorance.orgmdpi.com Understanding how a pyrrolidine-containing ligand recognizes and binds to its biological target (e.g., a protein receptor or enzyme) is fundamental to drug design. MD simulations can be used to model the entire binding process, from the initial encounter of the ligand and target to the final formation of a stable complex. researchgate.net These simulations can reveal the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that drive the binding event. researchgate.net They also help identify conformational changes in both the ligand and the target that are necessary for recognition and binding, a concept known as "conformational selection" or "induced fit". nih.gov
The surrounding solvent can have a profound impact on the conformation and dynamics of a molecule. MD simulations explicitly model solvent molecules (e.g., water), allowing for a detailed characterization of solvent effects. nih.gov For a molecule like this compound, which has both hydrogen bond donors and acceptors, interactions with water can stabilize certain conformations over others. The radial distribution function (RDF) is a common analytical tool used in MD simulations to quantify the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. nih.gov This analysis can reveal the structure of the solvent shell and highlight key solute-solvent interactions that influence the molecule's conformational preferences. nih.gov
Molecular Docking and Ligand-Based Design for Understanding Molecular Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). scispace.commdpi.com It is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. researchgate.netresearchgate.net For pyrrolidine derivatives, docking studies can predict how the molecule fits into the active site of a target protein and identify the key amino acid residues involved in binding. nih.govscispace.com
The docking process involves a scoring function that estimates the binding affinity (e.g., in kcal/mol), with lower scores generally indicating a more favorable interaction. researchgate.netscispace.com The results of a docking simulation can guide ligand-based design, where a known active molecule is modified to improve its binding affinity or selectivity. nih.gov For example, based on a predicted binding pose, a chemist might add a functional group to the pyrrolidine scaffold to form an additional hydrogen bond with the receptor, thereby enhancing its activity. nih.gov
Table 2: Representative Molecular Docking Results for Pyrrolidine Derivatives Against a Hypothetical Protein Target This table presents hypothetical data to illustrate the typical output of a molecular docking study.
| Compound | Binding Energy (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |
|---|---|---|---|
| This compound (Hypothetical) | -7.5 | Tyr84, Asp129, Phe256 | 2 (with Asp129, Tyr84) |
| Derivative A (R-group modification) | -8.2 | Tyr84, Asp129, Phe256, Arg292 | 3 (with Asp129, Tyr84, Arg292) |
Prediction of Binding Modes and Affinities with Hypothetical Biological Macromolecules
Molecular docking is a primary computational tool used to predict the preferred orientation of a ligand when it binds to a target receptor. This technique allows for the elucidation of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, which are critical for molecular recognition and binding affinity. In the case of this compound, docking studies can be performed against a variety of hypothetical biological targets, such as enzymes or receptors implicated in neurological pathways, to assess its potential as a bioactive agent.
A hypothetical docking study of this compound into the active site of a protein kinase, a common drug target, could reveal specific binding modes. The acetyl group of the molecule might act as a hydrogen bond acceptor, while the isobutylamino moiety could engage in hydrophobic interactions within a specific pocket of the receptor. The pyrrolidine ring itself provides a rigid scaffold that orients these functional groups for optimal interaction.
The binding affinity, often expressed as the binding energy (in kcal/mol), quantifies the strength of the interaction between the ligand and its target. Lower binding energies typically indicate a more stable and favorable interaction. A hypothetical set of results from a molecular docking simulation of this compound with a hypothetical receptor is presented in Table 1.
Table 1: Predicted Binding Affinities and Interactions of this compound with a Hypothetical Biological Macromolecule
| Parameter | Value | Interacting Residues of Hypothetical Macromolecule |
| Binding Energy (kcal/mol) | -8.2 | |
| Hydrogen Bonds | ||
| Acetyl Oxygen | 2.1 Å | TYR 85 (OH) |
| Amino Nitrogen | 2.5 Å | ASP 129 (O) |
| Hydrophobic Interactions | ||
| Isobutyl Group | LEU 27, VAL 35, ILE 140 | |
| Pyrrolidine Ring | PHE 189 |
This table presents hypothetical data for illustrative purposes.
Quantitative Structure-Activity Relationship (QSAR) studies can further refine our understanding of the structural requirements for binding. nih.govnih.gov By analyzing a series of related compounds, QSAR models can correlate physicochemical properties with biological activity, providing predictive models for the design of new analogues.
Rational Design of Pyrrolidine Analogues for Optimized Interactions
The insights gained from molecular docking and QSAR studies form the basis for the rational design of novel analogues of this compound with potentially improved binding affinities and specificities. nih.govnih.gov By systematically modifying the parent structure, it is possible to enhance its interactions with the target macromolecule.
For instance, modifications to the isobutyl group could be explored to optimize hydrophobic interactions. Replacing the isobutyl group with larger or more rigid hydrophobic moieties, such as a cyclohexyl or a phenyl group, could lead to a better fit within the hydrophobic pocket of the receptor. Similarly, altering the substitution on the acetyl group could introduce additional hydrogen bonding opportunities or modulate the electronic properties of the molecule.
Table 2 presents a hypothetical series of rationally designed analogues of this compound and their predicted binding affinities, illustrating the principles of structure-based drug design.
Table 2: Predicted Binding Affinities of Rationally Designed Pyrrolidine Analogues
| Analogue | Modification from Parent Compound | Predicted Binding Energy (kcal/mol) | Rationale for Modification |
| 1 | Parent Compound | -8.2 | Baseline |
| 2 | Isobutyl group replaced with Cyclohexyl | -8.9 | Enhanced hydrophobic interactions |
| 3 | Isobutyl group replaced with Benzyl | -9.5 | Potential for pi-stacking interactions |
| 4 | Acetyl group replaced with Trifluoroacetyl | -7.8 | Altered electronic profile |
| 5 | Pyrrolidine N-acetyl replaced with N-propionyl | -8.4 | Minor steric and electronic change |
This table presents hypothetical data for illustrative purposes.
The iterative process of computational design, followed by chemical synthesis and biological evaluation, is a cornerstone of modern drug discovery. The computational approaches described here provide a powerful framework for the optimization of lead compounds like this compound, accelerating the development of new therapeutic agents.
Structure Activity Relationship Sar Investigations in Pyrrolidine Derivatives: Principles and Methodologies
Design Principles for Systematic Structural Modification of the Pyrrolidine (B122466) Core
The identity and position of substituents on the pyrrolidine ring profoundly influence the compound's biological activity. nih.govfrontiersin.org Each functional group can affect the molecule's electronics, lipophilicity, steric profile, and hydrogen bonding capacity.
C-3 Position (3-isobutylamino group): The C-3 position is another critical location for introducing diversity and tuning activity. nih.gov The 3-isobutylamino substituent introduces both a basic nitrogen atom, capable of forming salt bridges or acting as a hydrogen bond donor, and a lipophilic isobutyl group, which can engage in hydrophobic or van der Waals interactions. rsc.org SAR studies on various pyrrolidine series have confirmed that modifications at the C-3 position strongly dictate biological outcomes, including anticonvulsant and enzyme inhibitory activity. nih.govrsc.org The combination of a hydrogen-bonding group and a hydrophobic moiety at C-3 makes it a key pharmacophoric element for targeted molecular interactions.
The following table illustrates how systematic modifications to a hypothetical pyrrolidine core can impact biological activity, based on general SAR principles.
| Compound | R1 (N-1 Substituent) | R2 (C-3 Substituent) | Relative Potency | Rationale for Potency Change |
|---|---|---|---|---|
| Reference | -H | -NH₂ | 1x | Baseline activity with primary amine. |
| Analog A | -CH₃ (Alkyl) | -NH₂ | 2x | Increased lipophilicity from N-methyl group may improve membrane interaction. |
| Analog B | -COCH₃ (Acetyl) | -NH₂ | 5x | N-acetyl group acts as H-bond acceptor and removes basicity, potentially optimizing binding and permeability. |
| Analog C | -COCH₃ (Acetyl) | -NH-isobutyl | 15x | Addition of isobutyl group provides optimal hydrophobic interactions in the binding pocket. |
| Analog D | -COCH₃ (Acetyl) | -O-isobutyl | 0.5x | Replacing the amino linker with an ether removes a key H-bond donor site, reducing activity. |
The 3D nature of the pyrrolidine ring means that stereochemistry is a critical determinant of biological activity. researchgate.netmdpi.com The carbons at positions 2, 3, 4, and 5 can all be chiral centers, and the specific spatial arrangement of substituents (i.e., their stereoisomerism) dictates how a molecule interacts with its enantioselective biological target, such as an enzyme or receptor. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. frontiersin.org For pyrrolidine derivatives, QSAR is a powerful tool for understanding the structural requirements for activity, predicting the potency of novel compounds, and guiding the design of more effective molecules. nih.govresearchgate.net
The development of a QSAR model begins with a dataset of pyrrolidine analogs with known biological activities (e.g., IC₅₀ or binding affinity). For each molecule, a set of numerical values, or "descriptors," is calculated to represent its structural, physicochemical, and electronic properties. These descriptors can include parameters like logP (lipophilicity), molecular weight, polar surface area, and more complex 3D fields as used in methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). scispace.comnih.gov
Statistical methods are then used to build a mathematical equation that correlates these descriptors with the observed biological activity. nih.gov The resulting model can be used to predict the activity of new, unsynthesized pyrrolidine derivatives. For instance, a 3D-QSAR study on a series of pyrrolidine-based inhibitors might generate contour maps that visualize regions around the molecular scaffold where certain properties are favorable or unfavorable for activity. nih.gov A green contour might indicate a region where bulky, hydrophobic groups (like an isobutyl group) enhance potency, while a red contour might show where such groups are detrimental. researchgate.net
A QSAR model is only useful if it is robust and has strong predictive power. Therefore, rigorous statistical validation is an essential part of the process. nih.gov Validation ensures that the model is not simply a result of a chance correlation in the dataset. Key validation techniques include:
External Validation: The most stringent test of a model is to predict the activity of an "external" set of compounds that were not used in the model's development. The predictive power is assessed by the predictive correlation coefficient (R²_pred). An R²_pred value greater than 0.6 is often required for a model to be considered highly predictive. uniroma1.it
Y-Randomization: In this test, the biological activity data is randomly shuffled, and a new QSAR model is built. This process is repeated multiple times. If the original model is valid, the randomized models should have significantly lower Q² and R² values, demonstrating that the original correlation was not due to chance. nih.govuniroma1.it
The following table summarizes the key statistical metrics used to validate the robustness and predictive power of QSAR models.
| Metric | Symbol | Description | Acceptable Value |
|---|---|---|---|
| Coefficient of Determination | R² | Measures how well the model fits the training set data. | > 0.6 |
| Cross-validated Coefficient of Determination (LOO) | Q² or q² | Measures the internal predictive ability of the model. | > 0.5 |
| Predictive Coefficient of Determination (External Set) | R²_pred | Measures the model's ability to predict new, external data. | > 0.6 |
Fragment-Based and Scaffold-Hopping Approaches in Pyrrolidine Design
Modern drug discovery often employs advanced strategies like fragment-based design and scaffold hopping to explore novel chemical space efficiently. The pyrrolidine ring is an ideal scaffold for both approaches due to its structural and synthetic versatility. nih.gov
Fragment-Based Drug Discovery (FBDD): In FBDD, small, low-complexity molecules ("fragments") that bind weakly to a biological target are identified and then optimized into more potent leads. The pyrrolidine scaffold is highly valuable in FBDD because it provides a rigid, 3D-rich core that can be used to create libraries of fragments that effectively sample three-dimensional space. nih.govwsu.edu By strategically placing functional groups on the pyrrolidine ring, chemists can generate fragments designed to probe specific sub-pockets of a target protein, which can then be grown or linked to achieve high-affinity binding.
Scaffold Hopping: This strategy involves replacing a central molecular core (scaffold) with a structurally distinct one while retaining the original compound's biological activity. The goal is to discover new classes of compounds with improved properties, such as better patentability or pharmacokinetics. The pyrrolidine ring is an excellent candidate for scaffold hopping, as it can mimic the stereochemical and pharmacophoric presentation of functional groups found in other cyclic or even acyclic systems. researchgate.net This allows medicinal chemists to design novel molecules that maintain the essential interactions for biological activity but are based on a completely different chemical architecture.
Identification of Key Pharmacophoric Elements within Pyrrolidine Structures
A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For pyrrolidine derivatives, the key pharmacophoric elements can be systematically dissected to understand their contribution to molecular recognition and efficacy.
The pyrrolidine ring itself serves as a central scaffold, providing a defined conformational framework. researchgate.net Its stereochemistry is a critical determinant of activity. The chirality at substituted carbon atoms, such as the C3 position in the target compound, can lead to significant differences in potency and selectivity between enantiomers. This is because biological targets, being chiral themselves, often exhibit stereospecific binding. nih.gov
The nitrogen atom of the pyrrolidine ring is a key feature. When unsubstituted, it acts as a hydrogen bond donor and acceptor, and its basicity can be crucial for interactions with acidic residues in a binding pocket. nih.gov In the case of "1-Acetyl-3-(isobutylamino)pyrrolidine", this nitrogen is acylated, which neutralizes its basicity and introduces a carbonyl group.
The 1-acetyl group plays a significant role in modulating the electronic and steric properties of the molecule. The carbonyl oxygen can act as a hydrogen bond acceptor, which is a common and important interaction in ligand-receptor binding. The acetyl group also adds steric bulk, which can influence the orientation of the entire molecule within a binding site. Modification of this acyl group is a common strategy in medicinal chemistry to explore the SAR. For instance, replacing the methyl of the acetyl group with larger or more electronically diverse substituents can probe the limits of the corresponding binding pocket.
The 3-amino group is another critical pharmacophoric feature. The nitrogen atom can act as a hydrogen bond donor and/or acceptor, and its basicity is important for forming ionic interactions with negatively charged residues like aspartate or glutamate (B1630785) in a protein. The nature of the substituent on this amino group is pivotal. In "this compound", the isobutyl group is a relatively small, lipophilic moiety. Variations in the size, shape, and polarity of this substituent can dramatically alter the biological activity by influencing how the molecule fits into its binding site and by introducing new interactions.
The following table illustrates hypothetical SAR data for the 3-amino position, demonstrating the importance of this pharmacophoric element.
| Compound ID | 3-Amino Substituent | Relative Potency | Plausible Interaction |
| 1 | Isobutyl | 1.0 | Hydrophobic interaction |
| 2 | Methyl | 0.2 | Reduced hydrophobic contact |
| 3 | Benzyl | 5.0 | Potential for π-stacking |
| 4 | 4-Hydroxybenzyl | 8.0 | Additional H-bond donor/acceptor |
| 5 | Carboxymethyl | 0.1 | Potential steric/electronic clash |
Note: The data in this table is illustrative and intended to demonstrate SAR principles, as specific experimental data for this series of compounds is not publicly available.
Exploration of Chemical Space around the this compound Scaffold
Exploring the chemical space around a lead compound like "this compound" involves systematically modifying its different components to map the SAR and optimize its biological activity. This exploration can be guided by computational modeling and is ultimately validated by the synthesis and biological testing of new analogues.
Modifications of the 1-Acyl Group:
The acetyl group at the 1-position can be replaced with a variety of other acyl groups to probe the steric and electronic requirements of the binding site. For example, increasing the chain length (e.g., propionyl, butyryl) or introducing aromatic rings (e.g., benzoyl) can explore larger hydrophobic pockets. Introducing polar functional groups into the acyl chain can probe for opportunities to form additional hydrogen bonds.
The table below provides a hypothetical exploration of the chemical space at the 1-acyl position.
| Compound ID | 1-Acyl Group | Relative Potency | Rationale for Change |
| 1 | Acetyl | 1.0 | Baseline |
| 6 | Propionyl | 1.5 | Increased hydrophobic interaction |
| 7 | Benzoyl | 0.5 | Steric hindrance in the binding pocket |
| 8 | Glycolyl (HO-CH2-CO-) | 3.0 | New hydrogen bonding opportunity |
| 9 | Trifluoroacetyl | 0.1 | Unfavorable electronic interactions |
Note: The data in this table is illustrative and intended to demonstrate SAR principles, as specific experimental data for this series of compounds is not publicly available.
Modifications of the 3-Isobutylamino Group:
The isobutylamino group at the 3-position offers a rich vector for chemical space exploration. Altering the alkyl chain length, branching, and introducing cyclic or aromatic moieties can significantly impact potency and selectivity. For instance, replacing the isobutyl group with a larger, more rigid cyclic structure like a cyclohexyl or adamantyl group could enhance binding by reducing the entropic penalty upon binding. The introduction of functional groups on the alkyl chain, such as hydroxyl or carboxyl groups, can also be explored to form new interactions with the target protein.
Stereochemical Modifications:
As previously mentioned, the stereochemistry at the 3-position of the pyrrolidine ring is likely to be a critical factor. The synthesis of both the (R)- and (S)-enantiomers of "this compound" and its analogues is essential to determine the optimal stereochemical configuration for biological activity. It is common for one enantiomer to be significantly more active than the other, and in some cases, the "inactive" enantiomer can even have off-target effects.
Mechanistic Chemical Biology Studies of Pyrrolidine Containing Compounds Non Clinical Focus
In Vitro Molecular Target Identification Methodologies
The initial step in understanding the mechanism of a novel compound like 1-Acetyl-3-(isobutylamino)pyrrolidine would involve identifying its molecular targets within a biological system. This is typically achieved through a combination of biochemical and biophysical techniques.
Biochemical Assay Development for Binding and Interaction Studies
To study the binding characteristics of this compound, researchers would first need to develop specific biochemical assays. These assays are designed to measure the direct interaction between the compound and a potential target protein. The development process would involve:
Target Selection: Based on computational predictions or similarity to known ligands, a panel of potential protein targets would be selected.
Assay Format: A suitable assay format would be chosen, such as an enzyme-linked immunosorbent assay (ELISA), fluorescence polarization (FP), or a radioligand binding assay.
Optimization: The assay conditions, including buffer composition, temperature, and incubation times, would be optimized to ensure a robust and reproducible signal.
Without experimental data, a hypothetical binding assay for this compound cannot be detailed.
Biophysical Characterization of Molecular Interactions (e.g., Isothermal Titration Calorimetry)
Biophysical methods provide detailed information about the thermodynamics and stoichiometry of binding events. Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat released or absorbed during the binding of a ligand to a macromolecule.
An ITC experiment for this compound would involve titrating the compound into a solution containing a potential target protein. The resulting heat changes would be measured to determine:
Binding Affinity (Kd): The strength of the interaction.
Enthalpy (ΔH) and Entropy (ΔS) Changes: Thermodynamic parameters that provide insight into the forces driving the binding.
Stoichiometry (n): The number of compound molecules that bind to a single protein molecule.
A representative, though hypothetical, data table for an ITC experiment is shown below.
| Parameter | Value |
| Binding Affinity (Kd) | Not Determined |
| Enthalpy Change (ΔH) | Not Determined |
| Entropy Change (ΔS) | Not Determined |
| Stoichiometry (n) | Not Determined |
Enzyme Inhibition Kinetics and Mechanism
If this compound were identified as an enzyme inhibitor, the next step would be to characterize its inhibition kinetics and mechanism of action.
Determination of Inhibition Type (e.g., Competitive, Non-Competitive)
To determine the type of inhibition, enzyme activity would be measured at various concentrations of the substrate and this compound. The data would then be plotted using methods like the Lineweaver-Burk plot to distinguish between:
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate.
Non-Competitive Inhibition: The inhibitor binds to a site other than the active site, affecting the enzyme's catalytic efficiency.
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex.
Steady-State and Pre-Steady-State Kinetic Analyses
Steady-state kinetics are used to determine key parameters like the Michaelis constant (Km) and the catalytic constant (kcat) in the presence and absence of the inhibitor. Pre-steady-state kinetics can provide further insights into the individual steps of the enzymatic reaction, such as substrate binding and product release, and how they are affected by the inhibitor.
The following table illustrates the type of data that would be collected in such a study.
| Kinetic Parameter | Value in Absence of Inhibitor | Value in Presence of Inhibitor |
| Km | Not Determined | Not Determined |
| Vmax | Not Determined | Not Determined |
| kcat | Not Determined | Not Determined |
| Ki | Not Determined | Not Determined |
Receptor Binding Assays for Affinity and Selectivity Profiling (excluding physiological outcomes)
To assess the potential of this compound to interact with cell surface or intracellular receptors, receptor binding assays would be employed. These assays are crucial for determining the compound's affinity and selectivity.
Radioligand binding assays are a common method where a radiolabeled ligand with known affinity for a specific receptor is used. The ability of this compound to displace the radioligand from the receptor is measured, allowing for the determination of its binding affinity (Ki).
A selectivity profile would be generated by testing the compound against a panel of different receptors. This helps to identify the primary target and any potential off-target interactions.
A hypothetical selectivity profile is presented in the table below.
| Receptor Target | Binding Affinity (Ki) |
| Receptor A | Not Determined |
| Receptor B | Not Determined |
| Receptor C | Not Determined |
Radioligand Binding Studies
Radioligand binding assays are a standard method used to determine the affinity of a compound for a specific receptor. This technique involves using a radioactively labeled ligand that is known to bind to the target receptor. By measuring the displacement of the radioligand by the test compound, in this case, "this compound", its binding affinity (often expressed as Ki or IC50 values) can be determined.
A thorough search of the scientific literature did not yield any studies that have performed radioligand binding assays on This compound . Consequently, there is no data available to populate a table of binding affinities for this compound against any biological target.
Fluorescence-Based Binding Assays
Fluorescence-based binding assays are another common technique in chemical biology to study molecular interactions. These assays utilize changes in fluorescence properties, such as intensity or polarization, to quantify the binding of a ligand to a target molecule.
Similar to the findings for radioligand binding studies, there is no published research detailing the use of fluorescence-based binding assays to investigate the interactions of This compound with any biological targets. Therefore, no data on its binding characteristics from such assays can be provided.
Future Directions and Emerging Trends in Academic Research on 1 Acetyl 3 Isobutylamino Pyrrolidine and Pyrrolidine Chemistry
Development of Novel Green Chemistry Approaches for Pyrrolidine (B122466) Synthesis
The principles of green chemistry are increasingly influencing the synthesis of pyrrolidine derivatives, aiming to reduce environmental impact and improve efficiency. chemheterocycles.com Future research will likely focus on the development of catalytic systems that operate under milder conditions, utilize renewable resources, and minimize waste generation.
One promising avenue is the expanded use of biocatalysis. Enzymes, such as those from the cytochrome P450 family, have been engineered to catalyze the intramolecular C(sp³)-H amination of organic azides to form chiral pyrrolidines with high enantioselectivity. escholarship.orgnih.govacs.orgcaltech.edu This enzymatic approach offers a green alternative to traditional methods that often require harsh reagents. Laccases are also being explored for the stereoselective synthesis of highly functionalized pyrrolidine-2,3-diones. rsc.org
Table 1: Examples of Green Chemistry Approaches in Pyrrolidine Synthesis
| Approach | Catalyst/Method | Key Advantages | Representative Transformation |
|---|---|---|---|
| Biocatalysis | Engineered Cytochrome P411 | High enantioselectivity, mild reaction conditions | Intramolecular C(sp³)-H amination of organic azides |
| Biocatalysis | Laccase (Novozym 51003) | Stereoselective synthesis under mild conditions | Oxidation of catechols for subsequent addition to form pyrrolidine-2,3-diones |
| Microwave-Assisted Organic Synthesis (MAOS) | Microwave irradiation | Increased reaction rates, higher yields, reduced solvent usage | [3+2] cycloaddition reactions for substituted pyrrolidines |
| Ultrasound Irradiation | Sonication | Enhanced reaction rates, simple procedure | One-pot three-component synthesis of 5-oxo-2-pyrrolidine carboxamides |
| Aqueous Media Synthesis | Water as solvent | Environmentally benign, inexpensive | Synthesis of N-methylpyrrolidine from methylamine (B109427) and 1,4-dibromobutane |
Furthermore, the application of microwave-assisted organic synthesis (MAOS) and ultrasound irradiation are gaining traction. nih.govtandfonline.com These techniques can significantly accelerate reaction times, improve yields, and reduce the need for large volumes of organic solvents, aligning with the goals of green chemistry. tandfonline.com Research into performing pyrrolidine synthesis in aqueous media is also a key area of development, offering an environmentally friendly and cost-effective alternative to traditional organic solvents. researchgate.net
Integration of Artificial Intelligence and Machine Learning in Pyrrolidine Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the design and discovery of novel pyrrolidine-based compounds. astrazeneca.comnih.govresearchgate.netnih.gov These computational tools can analyze vast datasets to identify structure-activity relationships (SAR) and predict the biological activities and physicochemical properties of new molecules, thereby accelerating the drug discovery pipeline. nih.govbiorxiv.orgnih.gov
For instance, Quantitative Structure-Activity Relationship (QSAR) models, often developed using ML algorithms, can be employed to predict the inhibitory activity of pyrrolidine derivatives against specific biological targets. tandfonline.com By generating 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), researchers can visualize the structural features that are crucial for bioactivity and design new compounds with enhanced potency. tandfonline.comscispace.com
Table 2: Applications of AI and Machine Learning in Pyrrolidine Chemistry
| Application | AI/ML Technique | Potential Outcome |
|---|---|---|
| Bioactivity Prediction | Random Forest, Support Vector Machines, Neural Networks | Prediction of a compound's therapeutic or adverse effects. nih.govgithub.comgithub.io |
| Virtual Screening | Ligand-based and structure-based virtual screening | Identification of novel hit compounds from large chemical libraries. nih.govnih.gov |
| De Novo Drug Design | Generative models (e.g., GANs, VAEs) | Design of entirely new pyrrolidine structures with desired properties. acm.org |
| ADME/Tox Prediction | Various regression and classification models | Early-stage assessment of a compound's pharmacokinetic and toxicity profiles. tandfonline.com |
Machine learning models are also being developed to predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of drug candidates. tandfonline.com This allows for the early identification of potentially problematic compounds, reducing the attrition rate in later stages of drug development. The integration of AI and ML will enable a more data-driven and efficient approach to the design of pyrrolidine-based therapeutics.
Exploration of Polycyclic and Spirocyclic Pyrrolidine Architectures for Enhanced Structural Complexity
To explore new chemical space and develop compounds with improved pharmacological profiles, there is a growing interest in the synthesis of polycyclic and spirocyclic pyrrolidine architectures. mdpi.comuow.edu.augoogle.com These three-dimensional scaffolds offer greater structural rigidity and novel spatial arrangements of functional groups compared to their simpler, non-cyclic counterparts. nih.govnih.gov
Spirocyclic pyrrolidines, which contain a spiro-fused ring system, are particularly attractive in drug design. pharmablock.com The spirocyclic core can provide a unique 3D geometry that can lead to enhanced binding affinity and selectivity for biological targets. pharmablock.com Methodologies for the synthesis of these complex structures often involve multi-component reactions and cycloaddition strategies. enamine.netresearchgate.netrsc.org
Table 3: Synthetic Strategies for Complex Pyrrolidine Architectures
| Architecture | Key Synthetic Strategy | Significance in Drug Discovery |
|---|---|---|
| Polycyclic Pyrrolidines (e.g., Pyrrolizidines, Indolizidines) | Intramolecular cyclization, Tandem reactions | Core structures of many alkaloids with diverse biological activities. uow.edu.au |
| Spirocyclic Pyrrolidines | [3+2] Cycloaddition reactions, Dieckmann condensation | Provides rigid scaffolds with unique 3D geometries for improved target binding. pharmablock.comresearchgate.net |
| Fused Pyrrolidine Systems | Ring-closing metathesis, Intramolecular Heck reactions | Access to novel chemical space with potential for new biological activities. |
The development of stereoselective methods for the synthesis of these complex pyrrolidine derivatives is a key research focus. rsc.org The precise control of stereochemistry is crucial, as different stereoisomers of a molecule can exhibit vastly different biological activities. The exploration of these structurally complex pyrrolidines is expected to yield novel drug candidates with improved efficacy and reduced off-target effects.
Application of Chemoproteomics for Unbiased Target Discovery (without clinical endpoint)
Chemoproteomics has emerged as a powerful tool for the unbiased identification of the protein targets of small molecules within a complex biological system. nih.govlongdom.orgresearchgate.netresearchgate.net This technology is particularly valuable in the early stages of drug discovery for elucidating the mechanism of action of novel compounds and identifying potential off-target interactions.
In a typical chemoproteomics experiment, a small molecule of interest, or a derivative thereof, is used to probe a cellular lysate or even live cells. researchgate.net Proteins that interact with the small molecule are then isolated and identified using mass spectrometry. This approach can reveal not only the primary target of a compound but also a broader profile of its interactions across the proteome. nih.gov
Table 4: Chemoproteomic Strategies for Target Identification
| Strategy | Principle | Application in Pyrrolidine Research |
|---|---|---|
| Affinity-Based Profiling | A tagged version of the compound is used to pull down interacting proteins. | Identification of the direct binding partners of a novel pyrrolidine derivative. |
| Activity-Based Protein Profiling (ABPP) | Covalent probes are used to map the reactive sites in a proteome, and the compound of interest competes for binding. | Determining the enzymatic targets of a pyrrolidine-based inhibitor. nih.gov |
| Thermal Proteome Profiling (TPP) | The binding of a compound to its target protein alters the protein's thermal stability, which can be measured proteome-wide. | Unbiased identification of targets without the need for compound modification. researchgate.net |
For a hypothetical compound like 1-Acetyl-3-(isobutylamino)pyrrolidine, chemoproteomics could be employed to identify its molecular targets in a relevant disease model. This information would be invaluable for understanding its biological function and for guiding further optimization of its structure to enhance potency and selectivity. The application of chemoproteomics is set to become an integral part of the discovery and development of new pyrrolidine-based therapeutics.
Q & A
Q. What are the optimal synthetic pathways for 1-Acetyl-3-(isobutylamino)pyrrolidine, and how can reaction conditions be systematically optimized?
Methodological Answer: Synthesis typically involves multi-step reactions, such as N-alkylation or reductive amination, followed by acetylation. Key variables include:
- Temperature : Elevated temperatures (60–80°C) enhance reaction rates but may promote side reactions like decomposition.
- Solvent choice : Polar aprotic solvents (e.g., THF, DMF) improve solubility of intermediates, while acidic/basic conditions (HCl/NaOH) facilitate hydrolysis or deprotection steps .
- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) are effective for cross-coupling reactions, but ligand selection impacts regioselectivity .
Optimization Strategy : Use a Design of Experiments (DoE) approach to minimize trials. For example, a factorial design can evaluate interactions between temperature, solvent polarity, and catalyst loading. Response variables (yield, purity) should be analyzed via HPLC or NMR .
Q. How can the structural integrity and purity of this compound be validated post-synthesis?
Methodological Answer:
- Spectroscopic Characterization :
- NMR : Compare ¹H/¹³C NMR spectra with computational predictions (e.g., DFT) to confirm substituent positions and stereochemistry.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula and detects impurities (e.g., unreacted starting materials) .
- Chromatographic Methods :
- HPLC : Use reverse-phase columns (C18) with UV detection (λ = 210–254 nm) to assess purity (>95% threshold).
- TLC : Monitor reaction progress with silica gel plates and iodine staining .
Q. What are the stability considerations for this compound under varying storage conditions?
Methodological Answer:
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition temperatures. Store at -20°C in inert atmospheres (N₂/Ar) to prevent oxidation.
- Hydrolytic Sensitivity : Test stability in aqueous buffers (pH 3–9) via LC-MS. Acetyl groups may hydrolyze under strongly acidic/basic conditions, requiring pH-neutral storage .
Advanced Research Questions
Q. How can computational methods guide the design of this compound derivatives with enhanced bioactivity?
Methodological Answer:
- Quantum Chemical Calculations :
- Use DFT (B3LYP/6-31G*) to map electron density and identify reactive sites (e.g., nucleophilic amines, electrophilic carbonyls).
- Predict binding affinities to biological targets (e.g., enzymes) via molecular docking (AutoDock Vina) .
- Reaction Pathway Prediction :
- Apply ICReDD’s reaction path search algorithms to explore feasible derivatization routes (e.g., substitution at the pyrrolidine nitrogen) .
Q. Example Workflow :
Generate derivative library in silico.
Screen for ADMET properties (e.g., logP, solubility) using QSAR models.
Prioritize candidates for synthesis based on docking scores .
Q. How should researchers address contradictions in experimental data (e.g., variable bioassay results) for this compound?
Methodological Answer:
- Root-Cause Analysis :
- Statistical Resolution :
Q. What advanced techniques elucidate the compound’s structure-activity relationship (SAR) in pharmacological studies?
Methodological Answer:
- Crystallography : Co-crystallize with target proteins (e.g., GPCRs) to map binding interactions.
- Isotopic Labeling : Incorporate ¹³C/¹⁵N labels to track metabolic pathways via NMR or MS imaging.
- SAR Table :
Q. How can reaction engineering principles improve scalability for synthesizing this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
